molecular formula C12H17BrClN B2355134 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride CAS No. 1394041-42-9

5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride

Cat. No. B2355134
CAS RN: 1394041-42-9
M. Wt: 290.63
InChI Key: SEOHTIZICIPHRU-UHFFFAOYSA-N
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Description

5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound with the molecular weight of 290.63 . It is a derivative of indole, which is a heterocyclic compound that is aromatic in nature . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

The synthesis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole involves a reaction mixture that is cooled, concentrated, and the crude residue is purified by column chromatography . The final product is obtained as a yellow oil .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H16BrN.ClH/c1-3-12(4-2)8-14-11-6-5-9(13)7-10(11)12;/h5-7,14H,3-4,8H2,1-2H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its boiling point is predicted to be 315.2±41.0 °C .

Scientific Research Applications

Improved Synthesis Processes

An improved synthesis process was developed for 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride, highlighting its role as a key intermediate in the production of pharmaceuticals like naratriptan hydrochloride, a drug used for treating migraines. This process involves a novel one-pot synthetic procedure, improving scalability and efficiency (Shashikumar et al., 2010).

Antimicrobial Properties

Recent research has demonstrated the potential of derivatives of this compound in antimicrobial applications. A study highlighted the synthesis of new heterocyclic compounds based on this compound, which exhibited significant antibacterial activity against various strains of bacteria and fungi, indicating their potential use in creating novel antimicrobial drugs (Mageed, El- Ezabi, & Khaled, 2021).

Crystal Structure and Molecular Interactions

A study on the crystal structure and hydrogen bonding of derivatives of this compound revealed intricate molecular interactions and structural details. This research provides valuable insights into the molecular geometry and potential chemical reactivity of these compounds (Mphahlele, 2018).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Given the diverse biological activities of indole derivatives , there is considerable potential for further exploration of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride and similar compounds for therapeutic applications. Future research could focus on synthesizing a variety of indole derivatives and screening them for different pharmacological activities .

properties

IUPAC Name

5-bromo-3,3-diethyl-1,2-dihydroindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN.ClH/c1-3-12(4-2)8-14-11-6-5-9(13)7-10(11)12;/h5-7,14H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOHTIZICIPHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC2=C1C=C(C=C2)Br)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1394041-42-9
Record name 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride
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